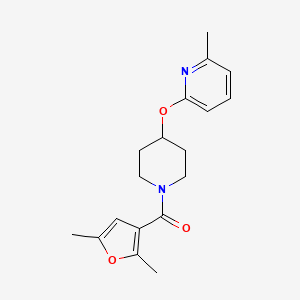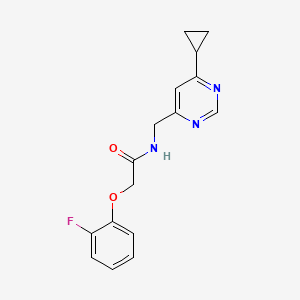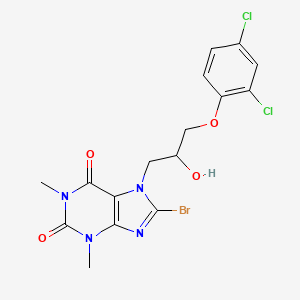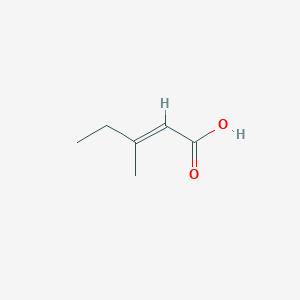
(2,5-Dimethylfuran-3-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-Dimethylfuran-3-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMF-POPOP and is primarily used as a fluorescent dye in biological and chemical experiments.
作用机制
The mechanism of action of (2,5-Dimethylfuran-3-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone involves the absorption of light energy by the molecule, followed by the emission of light at a longer wavelength. This process is known as fluorescence and is used to visualize and detect molecules in biological and chemical systems.
Biochemical and Physiological Effects:
There are no known biochemical or physiological effects of this compound as it is primarily used as a fluorescent dye and not as a drug.
实验室实验的优点和局限性
One of the main advantages of using (2,5-Dimethylfuran-3-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone as a fluorescent dye is its high quantum yield, which means that it emits a high amount of light per absorbed photon. This makes it a highly sensitive detector for molecules in biological and chemical systems. However, one limitation of DMF-POPOP is its relatively short fluorescence lifetime, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of (2,5-Dimethylfuran-3-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone in scientific research. One potential application is in the development of new fluorescent probes for imaging and detecting specific molecules in biological systems. DMF-POPOP can also be used in the development of new sensors for detecting environmental pollutants and toxins. Additionally, there is potential for the use of DMF-POPOP in the development of new materials for optoelectronic devices.
合成方法
The synthesis of (2,5-Dimethylfuran-3-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with 4-(6-methylpyridin-2-yloxy)piperidine and subsequent conversion of the resulting carboxylic acid to the corresponding acid chloride. The acid chloride is then reacted with an amine to produce the final product.
科学研究应用
(2,5-Dimethylfuran-3-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone has a wide range of applications in scientific research. It is primarily used as a fluorescent dye in biological and chemical experiments, such as fluorescence microscopy and flow cytometry. DMF-POPOP is also used as a detector in liquid chromatography and capillary electrophoresis.
属性
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-12-5-4-6-17(19-12)23-15-7-9-20(10-8-15)18(21)16-11-13(2)22-14(16)3/h4-6,11,15H,7-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYHCMUTUQBGHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=C(OC(=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Nitroimidazo[2,1-b][1,3]thiazole-6-thiol](/img/structure/B2406113.png)

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2406119.png)

![1-allyl-7-(4-chlorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2406121.png)


![2-(2,4-dimethylphenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2406124.png)

![7-(3-Hydroxypropyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2406129.png)
![Benzyl (3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2406130.png)

![[5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanol](/img/structure/B2406132.png)